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molecular formula C10H10N2 B1340897 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile CAS No. 215794-24-4

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Cat. No. B1340897
M. Wt: 158.2 g/mol
InChI Key: BTLCQUCMNTUJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079929B2

Procedure details

1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (0.338 g, 2.137 mmol) was oxidized with MnO2 (2.79 g, 32.0 mmol) in DCM (30 mL) over night. Filtered through Celite® and concentrated to yield 0.313 g (94%) of desired product as a pale yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.36 (1H, t, J=2.3 Hz), 7.67 (1H, dd, J=7.7, 1.4 Hz), 7.47-7.54 (1H, m), 7.43 (1H, d, J=7.8 Hz), 3.88 (2H, td, J=7.8, 2.3 Hz), 2.95-3.04 (2H, m) ppm. MS (ESI) m/z: 157 (M+H)+
Quantity
0.338 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.79 g
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]#[N:12])[C:5]=2[CH2:4][CH2:3][NH:2]1>C(Cl)Cl.O=[Mn]=O>[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]#[N:12])[C:5]=2[CH2:4][CH2:3][N:2]=1

Inputs

Step One
Name
Quantity
0.338 g
Type
reactant
Smiles
C1NCCC=2C(=CC=CC12)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.79 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1=NCCC=2C(=CC=CC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.313 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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